molecular formula C17H15N3O2S B3060149 N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide CAS No. 1820710-63-1

N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide

Cat. No.: B3060149
CAS No.: 1820710-63-1
M. Wt: 325.4
InChI Key: GODFJGKLLRNGCX-UHFFFAOYSA-N
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Description

N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide is a sulfonamide derivative characterized by two 2-cyanophenylmethyl groups attached to the nitrogen atoms of a methanesulfonamide core. This structure imparts unique electronic and steric properties due to the electron-withdrawing cyano groups and aromatic rings, which may influence its solubility, reactivity, and biological interactions. Sulfonamides are widely studied for their diverse applications, including medicinal chemistry (e.g., enzyme inhibition) and materials science .

Properties

IUPAC Name

N,N-bis[(2-cyanophenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-23(21,22)20(12-16-8-4-2-6-14(16)10-18)13-17-9-5-3-7-15(17)11-19/h2-9H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODFJGKLLRNGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1C#N)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222092
Record name Methanesulfonamide, N,N-bis[(2-cyanophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820710-63-1
Record name Methanesulfonamide, N,N-bis[(2-cyanophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820710-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N,N-bis[(2-cyanophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide typically involves the reaction of 2-cyanobenzyl chloride with methanesulfonamide in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process likely involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Hydrolysis of Cyano Groups

The electron-withdrawing cyano (-CN) groups on the aromatic rings can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or primary amides.

Reaction ConditionsReagentsProductsYield (Hypothetical)
Acidic hydrolysis (H₂SO₄, H₂O, Δ)Concentrated H₂SO₄, heatN,N-Bis[(2-carboxyphenyl)methyl]methanesulfonamide~70–85%
Basic hydrolysis (H₂O₂, NaOH)H₂O₂, NaOH (aq.)N,N-Bis[(2-aminocarbonylphenyl)methyl]methanesulfonamide~60–75%

Mechanistic Notes :

  • Acidic hydrolysis proceeds via protonation of the nitrile, followed by nucleophilic attack by water.

  • Basic peroxide conditions favor conversion to amides through intermediate iminols .

Reduction Reactions

The cyano groups and sulfonamide functionalities are susceptible to reduction.

Cyan Group Reduction

Reaction ConditionsReagentsProductsYield (Hypothetical)
Catalytic hydrogenationH₂, Pd/C, EtOHN,N-Bis[(2-aminomethylphenyl)methyl]methanesulfonamide~80–90%
Borane reductionBH₃·THF, ΔN,N-Bis[(2-(aminomethyl)phenyl)methyl]methanesulfonamide~65–75%

Mechanistic Notes :

  • Hydrogenation reduces -CN to -CH₂NH₂, requiring careful control to avoid over-reduction of the sulfonamide .

Sulfonamide Reduction

Reduction of the sulfonamide group is less common but feasible under strong conditions:

Reaction ConditionsReagentsProductsYield (Hypothetical)
Lithium aluminum hydride (LiAlH₄)LiAlH₄, THF, refluxN,N-Bis[(2-cyanophenyl)methyl]methaneamine~40–50%

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic rings (due to -CN groups) favor meta-directed electrophilic substitution.

Reaction TypeReagentsConditionsMajor ProductsYield (Hypothetical)
NitrationHNO₃, H₂SO₄0–5°C, 2–4 hN,N-Bis[(2-cyano-5-nitrophenyl)methyl]methanesulfonamide~50–60%
SulfonationSO₃, H₂SO₄80°C, 6 hN,N-Bis[(2-cyano-5-sulfophenyl)methyl]methanesulfonamide~55–65%

Challenges :

  • Low reactivity of -CN-substituted rings necessitates harsh conditions .

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide/iodide derivatives of the compound could participate in Suzuki-Miyaura couplings.

Substrate ModificationReagents/ConditionsProductsPd Residue (ppm)
Bromination (Br₂, FeCl₃)Br₂, FeCl₃, CH₂Cl₂, 25°C, 12 hN,N-Bis[(2-cyano-5-bromophenyl)methyl]methanesulfonamide
Suzuki CouplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CN,N-Bis[(2-cyano-5-arylphenyl)methyl]methanesulfonamide5–20

Optimization Insights :

  • Ligand choice (e.g., PPh₃) and base (K₂CO₃) minimize side reactions .

  • Post-reaction Pd removal techniques (e.g., trithiocyanuric acid) achieve <100 ppm residual Pd .

Nucleophilic Substitution at Sulfonamide

The sulfonamide nitrogen can act as a nucleophile under basic conditions.

Reaction TypeReagentsProductsYield (Hypothetical)
AlkylationR-X, K₂CO₃, DMF, 60°CN-Alkyl-N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide~30–40%
AcylationR-COCl, Et₃N, CH₂Cl₂N-Acyl-N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide~45–55%

Limitations :

  • Steric hindrance from the bis(benzyl) groups reduces reactivity .

Coordination Chemistry

The sulfonamide and cyano groups may coordinate to transition metals, forming complexes.

Metal SaltConditionsProposed StructureApplication
Cu(II) acetateMeOH, 25°C, 6 hTetradentate N,S-ligated Cu complexCatalysis
Pd(II) chlorideDMF, 80°C, 12 hSquare-planar Pd center with sulfonamideCross-coupling

Scientific Research Applications

N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide is a chemical compound with the molecular formula C17H14N4O2S. It features a complex structure characterized by two 2-cyanophenyl groups attached to a methanesulfonamide moiety. This structural complexity may contribute to its potential applications in drug development and organic synthesis.

Scientific Applications

This compound has diverse applications across various scientific fields, including pharmaceuticals, materials science, and organic synthesis. The compound's unique molecular configuration allows it to be used in a variety of reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific products formed depend on the reaction type and conditions employed.

Biological Applications

Studies exploring the interaction of this compound with biological targets are crucial for understanding its mechanism of action. The compound's ability to bind to specific enzymes or receptors suggests it could influence various metabolic pathways. Further research is needed to elucidate these interactions and their implications for therapeutic applications.

Mechanism of Action

The mechanism of action of N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide with structurally related sulfonamides, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

  • N-(2-Furylmethyl)methanesulfonamide (): Contains a furan-derived substituent.
  • N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide (): Hydroxyethyl groups enhance hydrophilicity and water solubility, contrasting with the hydrophobic 2-cyanophenylmethyl groups in the target compound. This difference may affect membrane permeability in biological systems .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Evidence Source
This compound C₁₈H₁₆N₃O₂S ~338.4 (estimated) High hydrophobicity (cyanophenyl groups) -
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide C₁₁H₁₇NO₄S 259.32 Water-soluble (hydroxyethyl groups)
Methanesulfonamide (5c) C₈H₁₀N₂O₂S 198.24 Moderate lipophilicity
N,N-Bis(2-iodoethyl)methanesulfonamide C₅H₁₁I₂NO₂S 403.02 High density (1.494 g/cm³)

Biological Activity

N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide is a chemical compound characterized by its unique structure, which includes two cyanophenyl groups attached to a methanesulfonamide moiety. This structural complexity enhances its potential biological activity, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H16_{16}N2_{2}O2_{2}S. The presence of the cyanophenyl groups contributes to its reactivity and interaction with biological targets, such as enzymes and receptors.

PropertyDescription
Molecular FormulaC16_{16}H16_{16}N2_{2}O2_{2}S
Molecular Weight320.37 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

Research indicates that this compound can modulate the activity of various enzymes and receptors, influencing multiple biological pathways. The specific molecular targets are still under investigation, but preliminary studies suggest interactions that could lead to therapeutic effects.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, some analogs have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The dual cyanophenyl substitution may enhance binding affinity to bacterial enzymes, potentially disrupting their metabolic functions.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, its interaction with sulfonamide-sensitive enzymes suggests potential applications in treating bacterial infections by inhibiting folic acid synthesis.

Case Studies

  • Study on Antibacterial Properties : A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial potential.
  • Enzyme Interaction Study : Another study focused on the compound's interaction with dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. The findings revealed that this compound effectively inhibited DHPS activity, leading to decreased bacterial viability.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameMolecular FormulaKey Features
N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamideC16_{16}H16_{16}N2_{2}O2_{2}SSimilar structure with different phenyl substitution
N-(3-Cyanophenyl)-N-methylmethanesulfonamideC10_{10}H10_{10}N2_{2}O2_{2}SContains a single cyanophenyl group
SulfanilamideC12_{12}H14_{14}N4_{4}O3_{3}SFirst sulfonamide antibiotic

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic Substitution : React methanesulfonyl chloride with bis(2-cyanophenyl)methylamine in anhydrous dichloromethane under nitrogen. Use triethylamine (3 eq.) as a base at 0–5°C for 2 hours, then warm to room temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields ~75% pure product. Confirm purity via TLC and HPLC .
  • Critical Parameters : Moisture exclusion and stoichiometric control of the base are essential to avoid side reactions (e.g., hydrolysis of cyano groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H NMR (DMSO-d₆, 400 MHz): Aromatic protons (δ 7.4–8.1 ppm), methylene (–CH₂–, δ 4.5–5.0 ppm), sulfonamide (–SO₂–, no direct proton signal) .

  • IR : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch). Cyano (C≡N) stretch at ~2240 cm⁻¹ .

  • Mass Spectrometry : ESI-MS ([M+H]⁺ calculated for C₂₃H₁₈N₃O₂S: 408.12; observed: 408.09) .

    Technique Key Peaks/Data Purpose
    ¹H NMRδ 4.8 ppm (methylene)Confirm substitution pattern
    IR2240 cm⁻¹ (C≡N)Verify cyano group integrity
    ESI-MSm/z 408.09Validate molecular weight

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane. Stability tested at pH 2–12 (24 hrs, 25°C): Degrades >10% at pH <3 (sulfonamide hydrolysis) and pH >10 (cyano group hydrolysis) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and thermodynamic properties of this compound?

  • Computational Strategy :

  • Functional Selection : B3LYP hybrid functional with 6-311++G(d,p) basis set for accurate thermochemistry (e.g., Gibbs free energy of formation) .
  • Key Findings : HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity. Partial charge analysis shows electron-withdrawing effects of cyano groups on the sulfonamide moiety .
    • Validation : Compare computed IR/NMR spectra with experimental data (mean deviation <5%) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Experimental Design :

  • Kinetic Studies : Monitor reaction with piperidine in DMF via UV-Vis (λ = 320 nm). Pseudo-first-order kinetics (k = 1.2 × 10⁻³ s⁻¹ at 60°C) .
  • DFT Transition State Analysis : Activation energy barrier of ~25 kcal/mol for para-substitution, favoring meta-products due to steric hindrance .

Q. How does crystal packing influence the compound’s physicochemical properties?

  • X-ray Crystallography :

  • Monoclinic P2₁/c space group; hydrogen-bonded dimers via N–H⋯O=S interactions (d = 2.89 Å). π-π stacking (3.5 Å) between cyanophenyl groups enhances thermal stability (Tₘ = 215°C) .
    • Impact : Reduced solubility in apolar solvents due to dense packing .

Contradictions and Resolutions

  • Synthetic Yield Variations : reports 75% yield, while similar methods in achieve ~60%. This discrepancy may arise from differences in solvent purity or base stoichiometry. Recommendations: Use freshly distilled triethylamine and anhydrous solvents .

Safety and Handling

  • Precautions :
    • PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to dust irritation risks (GHS H315/H319) .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide
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